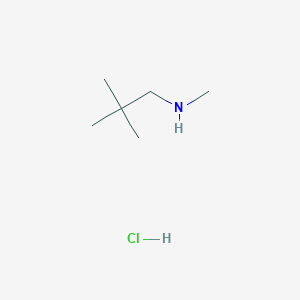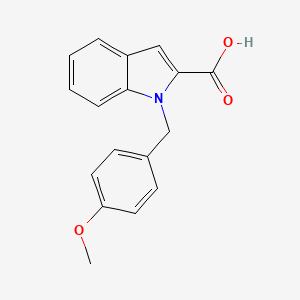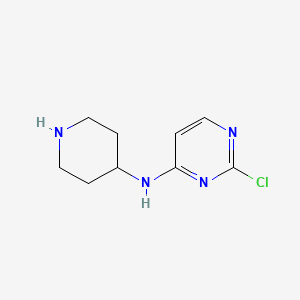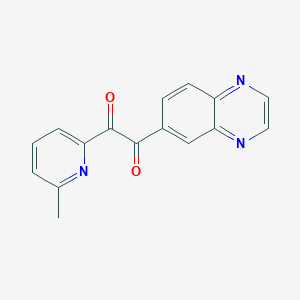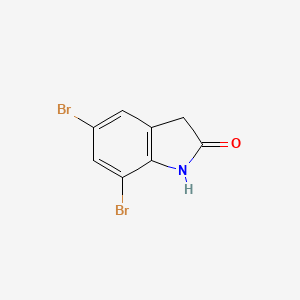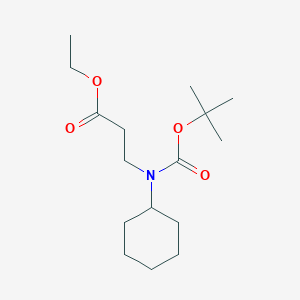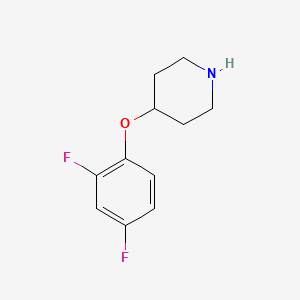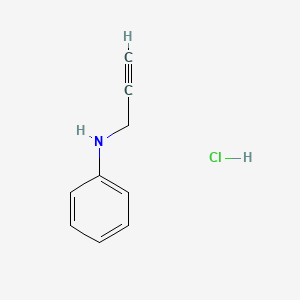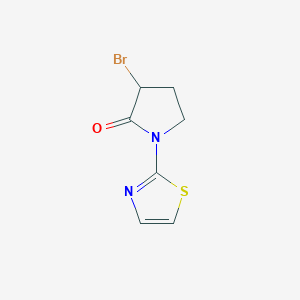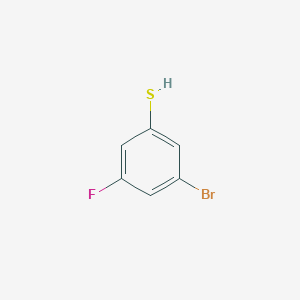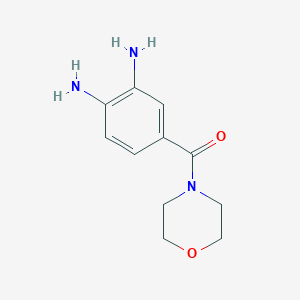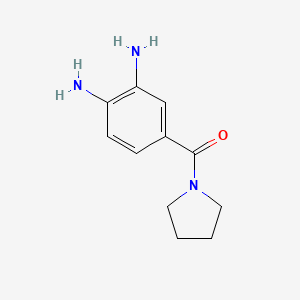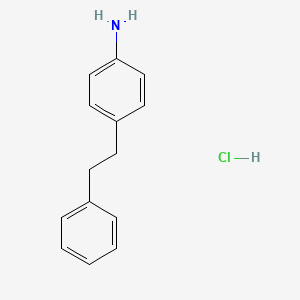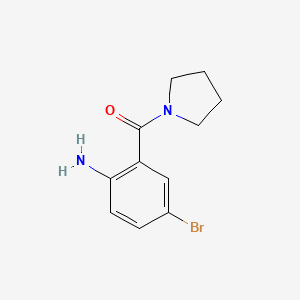
(2-Amino-5-bromo-phenyl)-pyrrolidin-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Anticonvulsant and Sodium Channel Blocking Properties
A study by Malik and Khan (2014) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" discusses the synthesis of novel compounds, including derivatives of pyrrolidin-1-yl methanone. These compounds showed significant anticonvulsant activities, evaluated through the maximal electroshock (MES) test, with one derivative demonstrating a protective index higher than the reference drug phenytoin. Their action as sodium channel blockers was also investigated, highlighting their potential in treating convulsions Malik & Khan, 2014.
2. Spectroscopic Properties and Quantum Chemistry Calculations
Al-Ansari (2016) in the "Journal of Fluorescence" explored the electronic absorption, excitation, and fluorescence properties of methanone derivatives. The study provided insights into the molecular structure and physicochemical properties through quantum chemistry calculations, suggesting potential applications in fields requiring detailed spectroscopic analysis Al-Ansari, 2016.
3. Antimicrobial and Drug Potential
Research by Singh, Singh, and Bhanuka (2016) in "Research on Chemical Intermediates" involved synthesizing new organotin(IV) complexes of pyrrolidin-1-yl methanone derivatives. These complexes demonstrated enhanced antibacterial activities, indicating their potential as drug candidates Singh, Singh, & Bhanuka, 2016.
4. Crystallographic and Conformational Analyses
Huang et al. (2021) in the "Journal of Structural Chemistry" conducted a study on boric acid ester intermediates with benzene rings, which included pyrrolidin-1-yl methanone compounds. Their research, focusing on crystallographic and conformational analyses, has implications for understanding the molecular structures of such compounds in detail Huang et al., 2021.
5. Synthesis and Antimicrobial Activity of Derivatives
Kumar et al. (2012) in "Medicinal Chemistry Research" synthesized a series of pyrrolidin-1-yl methanone derivatives, showing significant antimicrobial activity, particularly those containing methoxy groups Kumar et al., 2012.
6. Schiff Base Synthesis and Biological Activity
Gülcan, Sönmez, and Berber (2012) in the "Turkish Journal of Chemistry" synthesized a new Schiff base from pyrrolidin-1-yl methanone and evaluated its antimicrobial activity. The study revealed that the Schiff base and certain metal complexes exhibited good biological activity against various bacteria and yeast strains Gülcan, Sönmez, & Berber, 2012.
7. Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment
Ammirati et al. (2009) in "Bioorganic & Medicinal Chemistry Letters" discussed the synthesis of a pyrrolidin-1-yl methanone derivative as a potent and selective inhibitor of dipeptidyl peptidase IV, showing potential as a treatment for type 2 diabetes Ammirati et al., 2009.
8. Structural Characterization and Antibacterial Activity Studies
Shahana and Yardily (2020) in the "Journal of Structural Chemistry" synthesized and characterized novel compounds related to pyrrolidin-1-yl methanone, conducting molecular docking studies to understand their antibacterial activity Shahana & Yardily, 2020.
properties
IUPAC Name |
(2-amino-5-bromophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNLRPGFVANOTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromophenyl)(pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)
